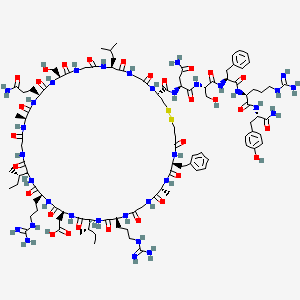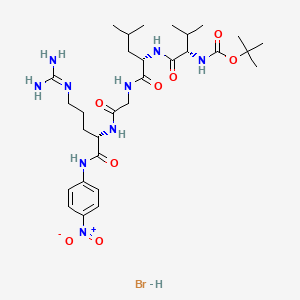
(5-Amino-2-fluorophenyl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Amino-2-fluorophenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C6H7BFNO2. It is stored in a freezer .
Molecular Structure Analysis
The molecular weight of “(5-Amino-2-fluorophenyl)boronic acid hydrochloride” is 154.94 . The InChI code for this compound is 1S/C6H7BFNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H,9H2 .Chemical Reactions Analysis
While specific chemical reactions involving “(5-Amino-2-fluorophenyl)boronic acid hydrochloride” are not available, boronic acids are generally known to participate in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
“(5-Amino-2-fluorophenyl)boronic acid hydrochloride” has a density of 1.3±0.1 g/cm3, a boiling point of 382.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 37.0±0.4 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Material Development
Amino-fluorophenyl boronic acids have been synthesized for use in constructing materials that respond to physiological conditions. For example, the synthesis of 4-amino-3-fluorophenylboronic acid involves a process that yields a compound with a pendant amine facilitating attachment to polymers. This derivative is particularly useful in creating glucose-sensing materials that operate at physiological pH, highlighting its potential in biomedical applications (Das, Alexeev, Sharma, Geib, & Asher, 2003).
Fluorescence Sensing and Analytical Chemistry
In the field of analytical chemistry, amino-fluorophenyl boronic acids are utilized in developing fluorescence sensors. The quenching kinetics and thermodynamics of amino-fluorophores with phenylboronic acids have been studied to design sensors that can detect saccharides in physiological conditions. These sensors are based on the principle of fluorescence revival in the presence of saccharides, which is an essential feature for non-invasive glucose monitoring (McGregor, Pardin, & Skene, 2011).
Organic Synthesis Applications
Material Science and Engineering
In material science, the specific properties of amino-fluorophenyl boronic acids, such as their ability to form esters with diols, are exploited in the design of responsive materials. For instance, boronic acid derivatives have been studied for their fluorescence quenching properties, which are relevant in developing novel materials with specific optical properties (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
(5-amino-2-fluorophenyl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,10-11H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVCJRRSLDMQIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)F)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681898 |
Source


|
| Record name | (5-Amino-2-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-2-fluorophenyl)boronic acid hydrochloride | |
CAS RN |
1256355-65-3 |
Source


|
| Record name | Boronic acid, B-(5-amino-2-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Amino-2-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)
![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)
![1H-1,2,4-Triazole,1-[[tris(1-methylethyl)silyl]methyl]-(9CI)](/img/no-structure.png)




![2,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566650.png)

